molecular formula C8H4FNO B1338787 3-Fluorobenzoyl cyanide CAS No. 658-08-2

3-Fluorobenzoyl cyanide

Cat. No. B1338787
CAS RN: 658-08-2
M. Wt: 149.12 g/mol
InChI Key: FWGBEQPOWGEMSB-UHFFFAOYSA-N
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Description

3-Fluorobenzoyl cyanide is a chemical compound used in scientific research . It is used in various fields such as pharmaceuticals and material science due to its unique properties.


Molecular Structure Analysis

The cyanide molecule (CN) forms complexes with certain inorganics and trace metals . The form in which cyanide may be found in a particular environment is governed by equilibria which are dependent on temperature and pH .


Chemical Reactions Analysis

Cyanide is a very reactive chemical that is highly toxic to plant and animal life . It forms complexes with certain inorganics and trace metals . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyanide compounds are complex and depend on various factors . The chemical processes involved release hydrogen cyanide gas upon combustion .

Scientific Research Applications

1. Fluorescence Dyes for Determination of Cyanide 3-Fluorobenzoyl cyanide can be used in the synthesis of fluorescent dyes for the detection of cyanide ions . Cyanide ions are highly toxic and dangerous to the environment and human health . Therefore, the development of fluorescent dyes that can detect cyanide ions is of great importance .

Molecular Recognition

The compound can be used in the development of molecular recognition systems . These systems are designed to recognize and sense anion species . The recognition of cyanide has become an area of increasing significance in supramolecular chemistry due to its vital role in environmental, clinical, chemical, and biological applications .

Fluorogenic and Chromogenic Procedures

3-Fluorobenzoyl cyanide can be used in fluorogenic and chromogenic procedures for the detection and quantification of cyanide anions . These procedures are important for ensuring safe usage and working conditions for people coming into contact with cyanide and its compounds .

Development of Fluorescence Ratiometric Probes

The compound can be used in the construction of fluorescence ratiometric probes for cyanide . These probes can exhibit a fluorescence ratiometric response with a large emission wavelength shift upon treatment with cyanide .

5. Detection of Cyanide in Natural Water 3-Fluorobenzoyl cyanide can be used in the development of probes for the detection of cyanide in natural water . This is important for monitoring the quality of water and ensuring it is safe for consumption .

6. Detection of Endogenous Cyanide in Biological Samples The compound can be used in the development of probes for the detection of endogenous cyanide in biological samples . This can be particularly useful in the study of certain plants like cassava that naturally produce cyanide .

Mechanism of Action

Target of Action

3-Fluorobenzoyl cyanide, similar to other cyanide-containing compounds, primarily targets the cytochrome c oxidase in the mitochondria . This enzyme plays a crucial role in the electron transport chain, which is responsible for the majority of cellular energy production.

Mode of Action

The cyanide ion in 3-Fluorobenzoyl cyanide binds to the iron within the heme prosthetic group of cytochrome c oxidase, inhibiting the enzyme . This prevents the transfer of electrons to oxygen, the final electron acceptor in the electron transport chain, thereby halting cellular respiration . The resulting decrease in ATP production leads to a shift towards anaerobic metabolism, causing a buildup of lactic acid and resulting in metabolic acidosis .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluorobenzoyl cyanide is the electron transport chain in the mitochondria . By inhibiting cytochrome c oxidase, it disrupts the oxidative phosphorylation process, leading to a decrease in ATP production . This forces the cell to rely on less efficient anaerobic pathways for energy production, leading to an accumulation of lactic acid and other metabolic intermediates .

Pharmacokinetics

It is known that cyanide can be rapidly absorbed through the lungs, gastrointestinal tract, and skin . Once in the bloodstream, it is distributed throughout the body, with the highest concentrations found in the brain and liver . The body can detoxify small amounts of cyanide, primarily through conversion to thiocyanate in the liver, which is then excreted in the urine .

Action Environment

The action of 3-Fluorobenzoyl cyanide can be influenced by various environmental factors. For example, its volatility can lead to rapid dispersal in the air, potentially affecting a wide area . Additionally, certain substances, such as cobalt compounds, can enhance the body’s ability to detoxify cyanide, potentially reducing its toxicity .

Future Directions

The future research directions for 3-Fluorobenzoyl cyanide could involve developing more efficient and environmentally friendly methods for its synthesis and degradation . There is also potential for producing value-added products, such as biogas, co-factors of neurotransmitters, and electricity from the treatment process .

properties

IUPAC Name

3-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBEQPOWGEMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519455
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzoyl cyanide

CAS RN

658-08-2
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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